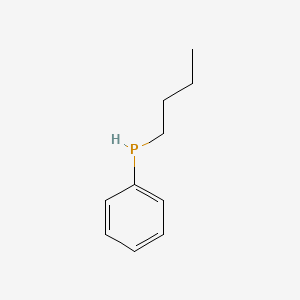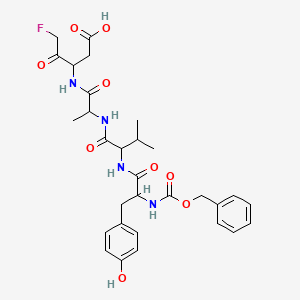
Cbz-DL-Tyr-DL-Val-DL-Ala-DL-Asp-CH2F
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cbz-DL-Tyr-DL-Val-DL-Ala-DL-Asp-CH2F, also known as Cbz-DL-Tyrosine-DL-Valine-DL-Alanine-DL-Aspartic acid-CH2F, is a synthetic peptide compound. It is a cell-permeable, irreversible inhibitor of caspase-1 and caspase-4, which are enzymes involved in the process of apoptosis (programmed cell death). This compound is used in various scientific research applications due to its ability to inhibit these enzymes effectively .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-DL-Tyr-DL-Val-DL-Ala-DL-Asp-CH2F involves the stepwise assembly of the peptide chain using standard solid-phase peptide synthesis (SPPS) techniques. The process typically starts with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. The protecting groups, such as Cbz (carbobenzyloxy), are used to prevent unwanted side reactions during the synthesis. After the assembly of the peptide chain, the compound is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The synthesized peptide is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
Cbz-DL-Tyr-DL-Val-DL-Ala-DL-Asp-CH2F undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the tyrosine residue, which contains a phenolic hydroxyl group.
Reduction: Reduction reactions can occur at the peptide bonds, although these are less common.
Substitution: The fluoromethyl ketone group (CH2F) can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can react with the fluoromethyl ketone group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dityrosine, while nucleophilic substitution at the fluoromethyl ketone group can yield various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Cbz-DL-Tyr-DL-Val-DL-Ala-DL-Asp-CH2F is widely used in scientific research due to its ability to inhibit caspase-1 and caspase-4. Some of its applications include:
Chemistry: Used as a tool to study peptide synthesis and modification.
Biology: Employed in research on apoptosis and cell death mechanisms.
Medicine: Investigated for its potential therapeutic applications in diseases involving excessive apoptosis, such as neurodegenerative disorders and inflammatory diseases.
Industry: Utilized in the development of caspase inhibitors for research and potential therapeutic use
Wirkmechanismus
Cbz-DL-Tyr-DL-Val-DL-Ala-DL-Asp-CH2F exerts its effects by irreversibly inhibiting caspase-1 and caspase-4. The fluoromethyl ketone group reacts with the active site cysteine residue of the caspases, forming a covalent bond and thereby blocking the enzyme’s activity. This inhibition prevents the cleavage of pro-inflammatory cytokines and other substrates, ultimately reducing apoptosis and inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Z-Val-Ala-Asp(OMe)-CH2F: Another caspase inhibitor with a similar structure but different amino acid sequence.
Z-Tyr-Val-Ala-Asp(OMe)-CH2F: Similar to Cbz-DL-Tyr-DL-Val-DL-Ala-DL-Asp-CH2F but with a different protecting group
Uniqueness
This compound is unique due to its specific sequence and the presence of the fluoromethyl ketone group, which provides irreversible inhibition of caspases. This makes it a valuable tool in research focused on apoptosis and related pathways .
Eigenschaften
Molekularformel |
C30H37FN4O9 |
|---|---|
Molekulargewicht |
616.6 g/mol |
IUPAC-Name |
5-fluoro-3-[2-[[2-[[3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]-4-oxopentanoic acid |
InChI |
InChI=1S/C30H37FN4O9/c1-17(2)26(29(42)32-18(3)27(40)33-22(14-25(38)39)24(37)15-31)35-28(41)23(13-19-9-11-21(36)12-10-19)34-30(43)44-16-20-7-5-4-6-8-20/h4-12,17-18,22-23,26,36H,13-16H2,1-3H3,(H,32,42)(H,33,40)(H,34,43)(H,35,41)(H,38,39) |
InChI-Schlüssel |
PYXKCONTYDRPRE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)CF)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{1-[(3-Ethyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B14802370.png)
![N-[4-(acetylsulfamoyl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B14802372.png)
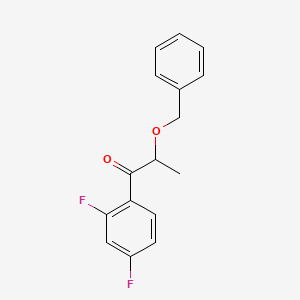
![(2S)-4-(4-bromobutyl)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane](/img/structure/B14802387.png)
![propan-2-yl 6-[(7aR)-4-[2-(3,5-dihydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-3-hydroxy-2,2-dimethylhept-4-enoate](/img/structure/B14802393.png)
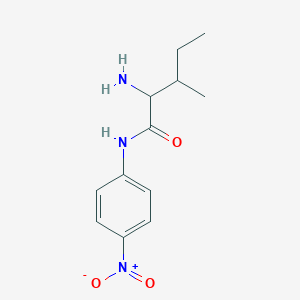
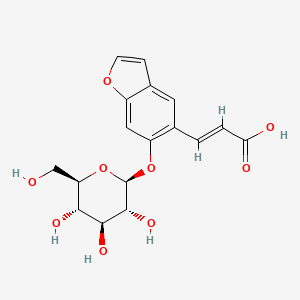
![Acetic acid, 2-[2-(hydroxymethyl)-4-nitrophenoxy]-, ethyl ester](/img/structure/B14802407.png)
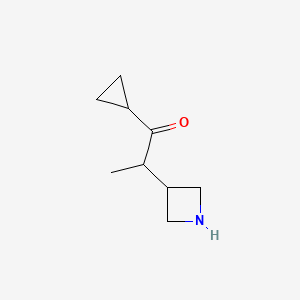
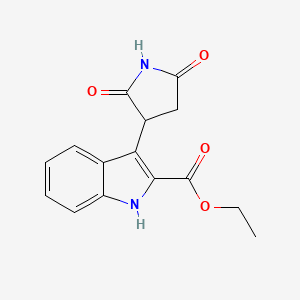

![N-{(E)-[3-(benzyloxy)phenyl]methylidene}-3,5-dichloroaniline](/img/structure/B14802431.png)
